2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2320686-91-5
VCID: VC5080504
InChI: InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3
SMILES: CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br
Molecular Formula: C17H17BrN6O
Molecular Weight: 401.268

2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide

CAS No.: 2320686-91-5

Cat. No.: VC5080504

Molecular Formula: C17H17BrN6O

Molecular Weight: 401.268

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide - 2320686-91-5

Specification

CAS No. 2320686-91-5
Molecular Formula C17H17BrN6O
Molecular Weight 401.268
IUPAC Name 2-(4-bromophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Standard InChI InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3
Standard InChI Key BQKYUCBQGYYZSI-UHFFFAOYSA-N
SMILES CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br

Introduction

2-(4-bromophenyl)-N-methyl-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound integrates a 4-bromophenyl group, a triazolo[4,3-b]pyridazine ring, and an azetidinylacetamide moiety, which suggests possible interactions with biological targets, potentially leading to therapeutic effects.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-methyl-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Techniques like chromatography are often employed for purification.

Potential Applications

Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Chemical Reactions and Interactions

The compound can undergo several types of chemical reactions, including those involving oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and solvents like ethanol or dichloromethane are typically used.

Comparison with Similar Compounds

Other compounds with similar structural features, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities. These compounds highlight the potential of bromophenyl-substituted heterocycles in medicinal chemistry .

7.1. Biological Activity

Compound TypeBiological ActivityReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer activities
2-(4-bromophenyl)-N-methyl-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamidePotential therapeutic applications due to interaction with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator